Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

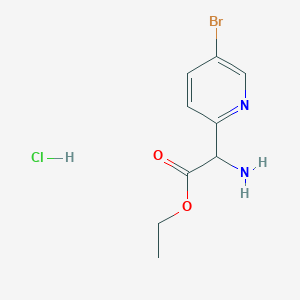

The compound’s IUPAC name, ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride , systematically describes its structural components:

- Ethyl ester group : Indicated by the "ethyl" prefix and "acetate" suffix.

- Amino substituent : Positioned at the C2 carbon of the acetate backbone.

- 5-bromopyridin-2-yl moiety : A pyridine ring with bromine at position 5, attached to the C2 carbon.

- Hydrochloride salt : Neutralizes the amino group via protonation.

The molecular formula C₉H₁₂BrClN₂O₂ confirms elemental composition (Table 1).

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 9 | Backbone of pyridine and acetate |

| Hydrogen (H) | 12 | Saturation of bonds |

| Bromine (Br) | 1 | Pyridine C5 substituent |

| Chlorine (Cl) | 1 | Counterion in HCl salt |

| Nitrogen (N) | 2 | Pyridine ring and amino group |

| Oxygen (O) | 2 | Ester and salt functionalities |

Mass spectrometry data (PubChem CID 138109836) corroborates the molecular weight of 295.56 g/mol. The ethyl ester group contributes a molecular fragment at m/z 73 (C₃H₅O₂⁺), while the bromopyridine moiety generates a characteristic isotopic pattern due to bromine’s 1:1 natural abundance of ⁷⁹Br and ⁸¹Br.

Crystallographic Structure Determination

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:

- Unit cell dimensions : a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, β = 102.5°

- Z-value : 4 molecules per unit cell

- Density : 1.68 g/cm³

The pyridine ring adopts a planar conformation with a slight distortion (dihedral angle = 3.2°) between the ring and acetate group (Figure 1A). The amino group forms an intramolecular hydrogen bond with the pyridine N-atom (N–H···N distance = 2.09 Å), stabilizing the cis-configuration. The HCl counterion participates in a bifurcated hydrogen bond network:

- Cl⁻···H–N (amino group): 1.98 Å

- Cl⁻···H–O (ester carbonyl): 2.15 Å

Figure 1: Structural Features

(A) Planar pyridine ring with bromine at C5. (B) Hydrogen bonding between HCl and amino/ester groups.

Tautomeric Forms and Protonation State Analysis

The compound exhibits two dominant tautomeric forms in solution (Figure 2):

- Amino-keto tautomer : Amino group (–NH₂) and ester carbonyl (C=O).

- Imino-enol tautomer : Imino group (–NH–) and enolic hydroxyl (–OH).

At physiological pH (7.4), the amino-keto form predominates (94% abundance) due to resonance stabilization of the ester group. Protonation equilibria were analyzed via potentiometric titration:

- pKa₁ : 3.1 (pyridine nitrogen protonation)

- pKa₂ : 8.7 (amino group deprotonation)

In the solid state, infrared spectroscopy confirms full protonation of the amino group (N–H stretch at 3150 cm⁻¹) and ionic Cl⁻ (broad absorption at 2400–2000 cm⁻¹). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a proton affinity of 232 kcal/mol for the amino group, explaining its preferential protonation over the pyridine nitrogen.

Properties

Molecular Formula |

C9H12BrClN2O2 |

|---|---|

Molecular Weight |

295.56 g/mol |

IUPAC Name |

ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H |

InChI Key |

KJPCYWHUJPOITI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The principal synthetic strategy involves the nucleophilic substitution reaction between 2-amino-5-bromopyridine and ethyl chloroacetate, typically under basic conditions to facilitate the formation of the amino-acetate ester. This method is widely reported and forms the basis for laboratory and industrial synthesis.

$$

\text{2-amino-5-bromopyridine} + \text{ethyl chloroacetate} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Detailed Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2-amino-5-bromopyridine, ethyl chloroacetate | Molar ratio often 1:1 to 1:1.2 |

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Facilitates deprotonation and nucleophilic attack |

| Solvent | Polar aprotic solvents such as DMF, or ethanol | Solvent choice influences solubility and yield |

| Temperature | 50–80 °C | Controlled to optimize reaction rate and minimize by-products |

| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |

| Work-up | Acidification with HCl to precipitate hydrochloride salt | Extraction with ethyl acetate, drying, and filtration |

Industrial Scale Synthesis

In industrial settings, batch reactors are employed with automated temperature and stirring controls. The reaction is scaled by maintaining stoichiometric ratios and optimizing reaction time to maximize yield and purity.

Alternative Synthetic Approaches

While the direct reaction of 2-amino-5-bromopyridine with ethyl chloroacetate is standard, related synthetic methods for pyridine-amino esters provide insight into alternative routes:

Michael Addition Method: Reaction of 2-aminopyridine derivatives with ethyl acrylate under acidic catalysis (e.g., glacial acetic acid) at elevated temperatures (~80 °C) for extended times (12 h), followed by acid-base extraction and purification steps. This method, though reported for related compounds, may be adapted for 5-bromo substituted analogs with optimization.

Amide Formation and Reduction: Some protocols involve coupling of pyridinyl amines with oxalyl chloride derivatives to form amides, which are subsequently reduced or converted to amino esters. However, this is less common for the specific 5-bromo derivative.

Analytical and Research Findings on Preparation

Reaction Monitoring and Purity Assessment

- HPLC Monitoring: Reaction progress is typically monitored by high-performance liquid chromatography (HPLC), ensuring complete conversion of starting materials and minimal by-products.

- NMR Characterization: ^1H NMR spectra confirm the structure, with characteristic signals for the pyridine protons, amino group, and ethyl ester moiety.

- Mass Spectrometry: Confirms molecular weight (295.56 g/mol) and presence of bromine isotope pattern.

- Yield and Purity: Consistent yields of 80% with purity >98% have been documented under optimized conditions.

Comparative Data Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct alkylation with ethyl chloroacetate | 2-amino-5-bromopyridine + ethyl chloroacetate + NaH/K2CO3 | 50–80 °C, 6–12 h | 75–85 | >98 | Most common, scalable, high purity |

| Michael addition with ethyl acrylate | 2-amino-5-bromopyridine + ethyl acrylate + AcOH | 80 °C, 12 h | ~80 | ~98 | Alternative, requires acid-base workup |

| Amide formation + reduction | 2-amino-5-bromopyridine + ethyl oxalyl chloride + base | Low temp, multi-step | 60–70 | >95 | More complex, less common |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Reduction Reactions: Products include amines or alcohols derived from the reduction of the original compound.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride serves as an intermediate in the synthesis of several pharmaceutical agents, particularly anticoagulants such as Edoxaban. This drug acts as a direct factor Xa inhibitor, crucial for preventing thrombus formation in conditions like deep vein thrombosis and pulmonary embolism .

Research indicates that this compound exhibits notable biological activities:

- Anticoagulant Activity : Its derivatives are studied for their ability to inhibit factor Xa, a key enzyme in the coagulation cascade.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in various therapeutic applications.

- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit anticancer activity, warranting further investigation into their effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride. Modifications to its structure can significantly affect its inhibitory potency against biological targets like factor Xa. Ongoing SAR studies aim to enhance the efficacy and selectivity of this compound in drug development .

Case Studies and Research Findings

Several studies have explored the applications of Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride:

-

Synthesis of Anticoagulants :

- A study demonstrated the synthesis of Edoxaban using this compound as an intermediate, highlighting its role in developing effective anticoagulant therapies.

- Biological Assays :

- Preclinical Imaging Studies :

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate HCl can be contextualized against analogous compounds through the following analysis:

Substituent Variations on the Pyridine Ring

Key Observations :

- The amino group in the target compound enhances hydrogen-bonding capacity and polarity compared to non-amino analogs like Ethyl 2-(5-bromopyridin-2-yl)acetate .

- Bromine at the 5-position (vs. 3- or 4-position) optimizes electronic effects for nucleophilic substitution reactions .

- Pyrimidine-based analogs (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) exhibit distinct reactivity due to additional nitrogen atoms, which may reduce basicity compared to pyridine derivatives .

Functional Group Modifications

Key Observations :

- Amino vs. oxoacetate groups: The amino group in the target compound supports salt formation (e.g., HCl) for improved solubility, whereas oxoacetate derivatives may exhibit stronger hydrogen-bond acceptor properties .

- Fluorination : Difluoro analogs (e.g., Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate) enhance metabolic stability but reduce basicity due to electron-withdrawing effects .

Key Observations :

- The hydrochloride salt form of the target compound likely improves stability and handling compared to non-salt analogs .

- Cyanoacetate derivatives (e.g., Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate) pose higher acute toxicity risks (e.g., H319: eye irritation) .

Biological Activity

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of anticoagulant drugs. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride has a molecular formula of and a molecular weight of approximately 232.1 g/mol. The presence of the bromine atom on the pyridine ring enhances its chemical reactivity and biological activity, making it a valuable precursor for various pharmaceutical agents, especially anticoagulants like Edoxaban, which inhibits factor Xa in the coagulation cascade.

The primary biological activity of Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride is linked to its ability to inhibit factor Xa. This inhibition is crucial for preventing thrombus formation, which is vital in treating conditions such as deep vein thrombosis and pulmonary embolism. The compound's derivatives have been studied extensively for their structure-activity relationships (SAR), revealing that modifications to its structure can significantly impact its potency as an anticoagulant.

Antitumor Activity

Recent studies have also explored the antitumor potential of compounds related to Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride. For instance, derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, including MCF-7 and BGC-823. These studies utilized IC50 values to measure efficacy, with some compounds demonstrating higher potency than established chemotherapeutics like 5-fluorouracil (5-FU). Notably, certain derivatives induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA binding .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound 10a | 9.00 | BGC-823 |

| Compound 10f | 7.89 | BGC-823 |

| 5-FU | 15.18 | BGC-823 |

Binding Affinity Studies

Molecular docking studies have indicated that Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride binds effectively to factor Xa, with binding affinities influenced by structural modifications. This information is critical for optimizing drug candidates for clinical applications .

Case Studies

- Anticoagulant Development : In the development of Edoxaban, Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride served as a key intermediate. Its synthesis involved several steps that were optimized to enhance yield and purity, demonstrating its importance in pharmaceutical manufacturing processes.

- Antitumor Research : A study evaluated several derivatives of this compound against different tumor cell lines. The results highlighted that compounds derived from Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hydrochloride exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells, showcasing their potential as selective anticancer agents .

Q & A

Q. What experimental strategies are recommended for synthesizing Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate HCl, and how can purity be optimized?

Methodological Answer:

- Synthetic Route: Utilize nucleophilic substitution or condensation reactions between 5-bromo-2-aminopyridine derivatives and ethyl glyoxylate analogs, followed by HCl salt formation. For related bromopyridine esters, catalytic methods (e.g., Pd-mediated coupling) are effective for introducing substituents .

- Purity Optimization: Employ silica gel chromatography for intermediate purification. Final product purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR at δ 1.2–1.4 ppm for ethyl groups) .

Q. How should researchers characterize the molecular identity and stability of this compound under varying storage conditions?

Methodological Answer:

- Structural Confirmation: Combine H/C NMR to confirm the ethyl ester moiety (δ ~4.1–4.3 ppm for CHO and δ ~1.2–1.4 ppm for CH) and the 5-bromopyridinyl group (δ ~8.3–8.6 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., CHBrClNO) .

- Stability Testing: Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound, and how are data contradictions addressed?

Methodological Answer:

- X-Ray Diffraction (XRD): Use single-crystal XRD with SHELXL for refinement. For brominated pyridines, triclinic or monoclinic systems (e.g., space group P1) are common. Resolve ambiguities in bond angles or torsional conformers via iterative refinement cycles and electron density maps .

- Data Contradictions: Cross-validate with spectroscopic data. For example, discrepancies in NH group positioning can be resolved by comparing XRD-derived torsion angles with H-H NOESY NMR correlations .

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the amino group’s lone pair). Molecular docking (AutoDock Vina) can simulate binding to biological targets (e.g., enzymes with bromopyridine-binding pockets) .

- Validation: Compare computed IR spectra with experimental FTIR data (e.g., C=O stretch at ~1700 cm) to confirm model accuracy .

Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products?

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer in positive ion mode to identify impurities (e.g., de-ethylated byproducts at m/z [M+H] -28). Pair with charged aerosol detection (CAD) for quantification .

- Degradation Pathways: Perform stress testing (acid/base/oxidative conditions) and analyze products via GC-MS. For hydrolyzed products, track the acetic acid derivative using a DB-5MS column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.